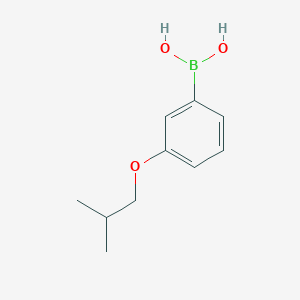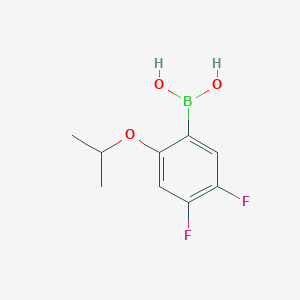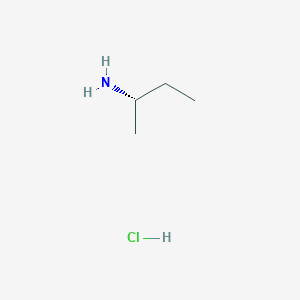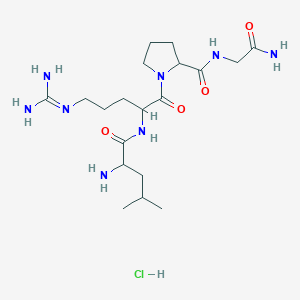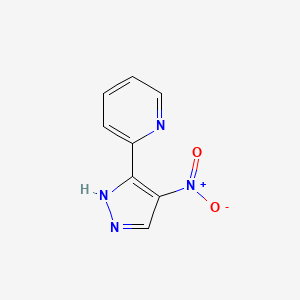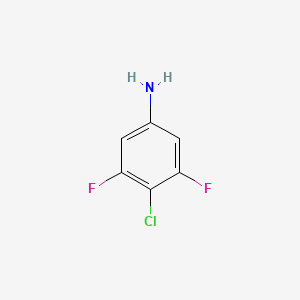
4-氯-3,5-二氟苯胺
概述
描述
4-Chloro-3,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry .
科学研究应用
4-Chloro-3,5-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
It is known that similar compounds, such as 3,5-difluoroaniline, interact with lysozyme, an enzyme found in enterobacteria phage t4 .
Mode of Action
It is likely that the compound interacts with its target in a manner similar to other aniline derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3,5-difluoroaniline .
生化分析
Biochemical Properties
4-Chloro-3,5-difluoroaniline plays a role in several biochemical reactions, particularly those involving halogenated aromatic compounds. It interacts with various enzymes, such as cytochrome P450 monooxygenases, which facilitate its oxidative metabolism. These interactions often result in the formation of hydroxylated metabolites, which can further undergo conjugation reactions. Additionally, 4-Chloro-3,5-difluoroaniline can bind to proteins and other biomolecules, potentially altering their function and stability .
Cellular Effects
The effects of 4-Chloro-3,5-difluoroaniline on cells are diverse and depend on the cell type and concentration. In some cell types, it can disrupt cellular signaling pathways, leading to altered gene expression and metabolic activity. For instance, exposure to 4-Chloro-3,5-difluoroaniline has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can influence cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and oxidative stress levels .
Molecular Mechanism
At the molecular level, 4-Chloro-3,5-difluoroaniline exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of reactive intermediates, which may cause cellular damage. Furthermore, 4-Chloro-3,5-difluoroaniline can interact with DNA, potentially causing mutations or other genetic alterations . These interactions highlight the compound’s potential as both a biochemical tool and a toxicant.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3,5-difluoroaniline can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure studies have shown that 4-Chloro-3,5-difluoroaniline can cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression profiles . These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 4-Chloro-3,5-difluoroaniline vary with dosage in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, it can cause severe toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These findings are crucial for determining safe exposure levels and potential therapeutic applications.
Metabolic Pathways
4-Chloro-3,5-difluoroaniline is involved in several metabolic pathways, primarily those related to the detoxification of halogenated aromatic compounds. It is metabolized by enzymes such as cytochrome P450s and flavin-containing monooxygenases, which introduce hydroxyl groups into the molecule. These hydroxylated metabolites can then undergo conjugation with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular homeostasis.
Transport and Distribution
Within cells and tissues, 4-Chloro-3,5-difluoroaniline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters, such as organic anion transporters, may facilitate its uptake and distribution . The compound’s localization within cells can affect its activity and potential toxicity, with accumulation in certain organelles potentially leading to localized damage.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3,5-difluoroaniline typically involves several steps:
Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Fluorination Reaction: The chlorinated intermediate undergoes fluorination using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide
Industrial Production Methods: Industrial production methods for 4-Chloro-3,5-difluoroaniline often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反应分析
Types of Reactions: 4-Chloro-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .
相似化合物的比较
3,5-Dichloroaniline: Similar structure but with chlorine atoms instead of fluorine.
3,5-Difluoroaniline: Lacks the chlorine atom at position 4.
4-Chloroaniline: Lacks the fluorine atoms at positions 3 and 5.
Uniqueness: 4-Chloro-3,5-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
4-chloro-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQZEKPTCFPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598818 | |
| Record name | 4-Chloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-33-4 | |
| Record name | 4-Chloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
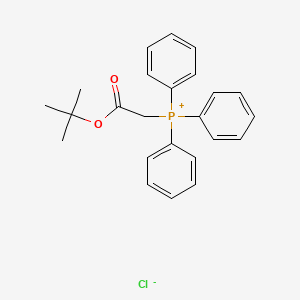

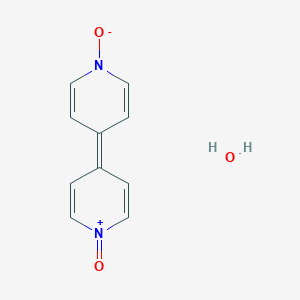
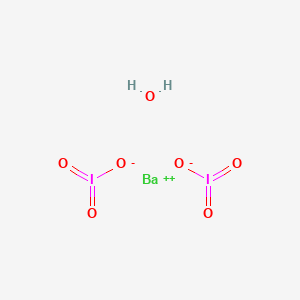
![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)](/img/structure/B1591743.png)
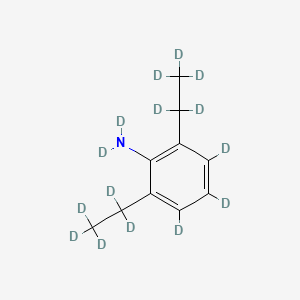
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)

